molecular formula C21H25N3O5S2 B411128 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE

6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE

Cat. No.: B411128
M. Wt: 463.6g/mol
InChI Key: IKFQZWATIAAKLA-UHFFFAOYSA-N
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Description

6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE is a synthetic organic compound belonging to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used as scaffolds in drug discovery

Preparation Methods

The synthesis of 6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation. This one-pot, three-component protocol is efficient and high-yielding, drawing upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . The reaction conditions often involve microwave irradiation to shorten reaction times and improve yields .

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of new derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions on the indole ring.

Scientific Research Applications

6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: The compound’s potential therapeutic properties are being explored for developing new drugs, particularly in oncology and neurology.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and composites.

Comparison with Similar Compounds

6,8-BIS(PIPERIDINOSULFONYL)BENZO[CD]INDOL-2(1H)-ONE can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of piperidine-1-sulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25N3O5S2

Molecular Weight

463.6g/mol

IUPAC Name

6,8-bis(piperidin-1-ylsulfonyl)-1H-benzo[cd]indol-2-one

InChI

InChI=1S/C21H25N3O5S2/c25-21-16-9-7-8-15-17(30(26,27)23-10-3-1-4-11-23)14-18(20(22-21)19(15)16)31(28,29)24-12-5-2-6-13-24/h7-9,14H,1-6,10-13H2,(H,22,25)

InChI Key

IKFQZWATIAAKLA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCCCC5

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCCCC5

Origin of Product

United States

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